2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidinone core. Its structure includes two critical substituents:
- Position 2: A sulfanyl (-S-) group linked to a 2-oxoethyl chain, which is further substituted with a 3,4-dihydroquinoline moiety.
- Position 3: A 3,4-dimethylbenzyl group, contributing lipophilicity and steric bulk, which may enhance membrane permeability and selectivity .
This compound is hypothesized to exhibit anticancer or antimicrobial activity, as similar thienopyrimidinones are known for targeting enzymes like kinases or topoisomerases .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(3,4-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S2/c1-17-9-10-19(14-18(17)2)15-29-25(31)24-21(11-13-32-24)27-26(29)33-16-23(30)28-12-5-7-20-6-3-4-8-22(20)28/h3-4,6,8-11,13-14H,5,7,12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWZXQYIAFTQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are structurally diverse, with variations in substituents significantly altering their physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl in ) enhance antimicrobial activity but may reduce solubility. Lipophilic groups (e.g., 3,4-dimethylbenzyl in the target compound) improve membrane permeability but could increase off-target toxicity . Morpholine or quinoline moieties () influence solubility and target binding via hydrogen bonding or π-π interactions.
Synthetic Accessibility: Yields for thienopyrimidinones range from 46%–86%, depending on substituent reactivity. The target compound’s synthesis likely follows a similar oxazine-dione intermediate pathway (as in ), but the 3,4-dimethylbenzyl group may require optimized coupling conditions.
Biological Performance: Compounds with allyl or ethyl groups () show moderate cytotoxicity, while dichlorophenyl derivatives () excel in antimicrobial potency. The target compound’s 3,4-dihydroquinoline moiety may confer selective kinase inhibition, as seen in related quinazolinones .
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